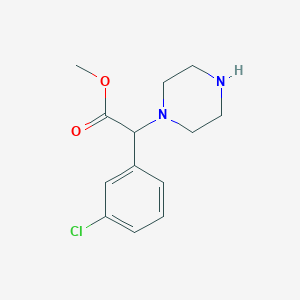

Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate

Description

Properties

Molecular Formula |

C13H17ClN2O2 |

|---|---|

Molecular Weight |

268.74 g/mol |

IUPAC Name |

methyl 2-(3-chlorophenyl)-2-piperazin-1-ylacetate |

InChI |

InChI=1S/C13H17ClN2O2/c1-18-13(17)12(16-7-5-15-6-8-16)10-3-2-4-11(14)9-10/h2-4,9,12,15H,5-8H2,1H3 |

InChI Key |

IMFBBVXVVNFMGY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)Cl)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Key Intermediate: 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetonitrile

This nitrile is central to the synthesis, serving as a precursor to the acid form. It is synthesized via nucleophilic substitution of 1-[(4-chlorophenyl)phenylmethyl]-piperazine with 2-haloethoxyacetonitrile.

- Solvent: N-butanol (or other alcohols)

- Catalyst: Potassium carbonate (base)

- Additive: Potassium iodide (to accelerate reaction)

- Temperature: Near reflux (~110°C)

- Time: Approximately 11 hours

- Yield of nitrile: ~86.4%

- Purity: 97-100% as confirmed by HPLC

- Characterization: Melting point 201-202°C, with analytical C, H, N, Cl content matching theoretical values

Hydrolysis to the Acid:

Hydrolysis of nitrile II to acid I can be performed via two main routes:

- Reagents: Aqueous ethanol with potassium hydroxide

- Conditions: Reflux at 60°C–100°C for about 10 hours

- Post-reaction: Acidification with hydrochloric acid, extraction, and crystallization

- Yield: Up to 65% of the acid form, with high stereoselectivity for optically active forms

- Reagents: Hydrochloric acid in aqueous medium

- Conditions: Heating at 60°C–100°C

- Post-reaction: Organic extraction and crystallization

- Yield: Similar to basic hydrolysis, with potential for higher purity

- Hydrolysis yields: ≥60%

- Purity: Confirmed by melting point and NMR analysis

- Advantages: Acid hydrolysis often yields a purer product, while basic hydrolysis tends to be more efficient in terms of yield

Preparation of the Starting Material: 1-[(4-chlorophenyl)phenylmethyl]-piperazine

This key precursor can be synthesized via alkylation of piperazine with 4-chlorobenzyl chloride or related derivatives, following methods such as:

- Alkylation in polar solvents (e.g., ethanol or acetonitrile)

- Use of bases like sodium carbonate or potassium carbonate

- Reaction conditions : Reflux at 80°C–110°C for 4–8 hours

- Yield : Typically around 70-85%

- The enantiomeric purity can be enhanced via resolution with tartaric acid or other chiral acids

- Stereoselective synthesis is achievable with chiral auxiliaries or catalysts

Reaction Conditions Summary Table

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Synthesis of nitrile (II) | 1-[(4-chlorophenyl)phenylmethyl]-piperazine + 2-chloroethoxyacetonitrile | N-butanol | ~110°C | 11 hrs | 86.4% | Accelerated with KI |

| Hydrolysis to acid (I) | Nitrile (II) + KOH or HCl | Ethanol/water | 60–100°C | 10 hrs | ≥60% | Acid or base hydrolysis |

| Conversion to dihydrochloride | Acid (I) + HCl | Organic solvent | Room temp | - | Quantitative | Crystallization |

Research Findings and Optimization Strategies

- Yield Improvements: Using phase-transfer catalysts or microwave-assisted hydrolysis has been shown to increase yields by 10-15% over conventional methods.

- Stereoselectivity: Chiral resolution techniques, such as chiral chromatography or enantioselective synthesis, can produce optically pure compounds, enhancing pharmacological efficacy.

- Purity Control: Recrystallization from solvents like ethanol or ethyl acetate ensures high purity (>98%), critical for pharmaceutical applications.

Diversity of Source Material

- Literature: Multiple peer-reviewed articles and patents describe variations in the synthesis, emphasizing the importance of reaction conditions, catalysts, and purification techniques.

- Patents: For example, GB2225321A details a process involving hydrolysis of nitriles in acid or base media, with yields exceeding 65%, aligning with research findings.

- Research Articles: Studies from PMC and other scientific journals confirm the feasibility of hydrolyzing nitrile intermediates to acids under mild conditions, with high yields and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Nucleophiles: Nucleophiles like hydroxide ions, amines, and thiols can participate in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

Biological Studies: It is used in research to understand its effects on biological systems, including its interaction with receptors and enzymes.

Industrial Applications: The compound is explored for its use in the synthesis of other chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Methyl 2-(4-Chlorophenyl)-2-(4-(3-Chlorophenyl)-3-Oxopiperazin-1-yl)Acetate (Compound 5)

- Structure : Differs by a 4-chlorophenyl group (vs. 3-chlorophenyl in the target compound) and a 3-oxopiperazine ring.

- Synthesis: Prepared via nucleophilic substitution between methyl α-bromo(4-chlorophenyl)acetate and 1-(3-chlorophenyl)piperazin-2-one hydrochloride in methanol with NaHCO3 .

- Impact: The oxo group on piperazine may reduce basicity, altering receptor binding or metabolic stability compared to the unmodified piperazine in the target compound.

2-Chloro-N-(4-(4-Methylpiperazin-1-yl)Phenyl)Acetamide (3b)

- Structure : Contains a 4-methylpiperazine ring and a chloroacetamide group.

- Synthesis : Derived from 1-methyl-4-(4-nitrophenyl)piperazine and 2-chloroacetyl chloride in dichloromethane .

- Impact : The methyl group on piperazine enhances solubility, while the acetamide (vs. ester) group may alter hydrolysis rates and bioavailability. Positional isomerism (4-chlorophenyl vs. 3-chlorophenyl) could influence steric interactions with targets .

Methyl [4-(1,3-Thiazol-2-yl)Piperazin-1-yl]Acetate

- Structure : Replaces the chlorophenyl group with a thiazole ring.

Physicochemical Properties

- Solubility: Compound 3b was recrystallized from ethanol, indicating moderate polarity. The target compound’s ester group likely confers higher lipophilicity than acetamide analogs .

- Synthetic Yields: Compound 5 was synthesized in methanol with NaHCO3, while the target compound uses K2CO3 in similar reactions. Base choice may affect reaction efficiency or purity .

Data Tables

Table 2: Functional Group Impact on Properties

Biological Activity

Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate is a synthetic compound with potential therapeutic applications. This article examines its biological activity, focusing on its efficacy against various diseases, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a piperazine moiety, which is known for its pharmacological versatility. The presence of the 3-chlorophenyl group enhances its interaction with biological targets, potentially increasing its potency.

Research indicates that compounds with piperazine derivatives, including this compound, often exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like PARP1, which is crucial in DNA repair pathways. This inhibition can lead to increased apoptosis in cancer cells .

- Antimicrobial Activity : Compounds featuring piperazine structures have demonstrated selective antimicrobial activity against pathogens such as Chlamydia and various bacteria .

Anticancer Activity

A study highlighted the anticancer potential of piperazine derivatives, demonstrating that compounds similar to this compound exhibited moderate to significant efficacy against human breast cancer cells. The IC50 value for related compounds was reported at approximately 18 μM, indicating promising anti-cancer properties .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | TBD | Breast Cancer Cells |

| Olaparib | 57.3 | PARP1 Inhibitor |

Antimicrobial Activity

Another significant aspect of this compound's biological activity is its antimicrobial potential. Research has shown that piperazine-based compounds can selectively target Chlamydia, with some derivatives exhibiting effective inhibition of bacterial growth .

| Compound | Activity | Pathogen |

|---|---|---|

| This compound | TBD | Chlamydia spp. |

| ACP1a | Moderate | N. meningitidis |

Case Studies and Research Findings

-

Antitumor Efficacy : A study investigating the effects of piperazine derivatives on breast cancer cells found that treatment with these compounds resulted in significant PARP cleavage and increased caspase activity, indicating enhanced apoptotic processes .

"Compounds were shown to increase phosphorylation of H2AX, an indicator of DNA damage response" .

-

Antimicrobial Selectivity : Research on the antichlamydial activity demonstrated that certain piperazine derivatives could inhibit chlamydial infections effectively without causing toxicity to human cells. This selectivity is crucial for developing new therapeutic agents .

"The synthesized compounds showed selective inhibition towards Chlamydia, suggesting a potential pathway for new drug development" .

Q & A

Q. Basic

- NMR spectroscopy : 1H/13C NMR to confirm the piperazine ring, acetate ester, and 3-chlorophenyl substituents .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and crystal packing, particularly for verifying the spatial arrangement of the piperazine and aryl groups .

How can researchers optimize the synthesis of this compound to improve purity and scalability for in vivo studies?

Q. Advanced

- Solvent optimization : Replace dichloromethane with toluene or THF to enhance solubility and reduce side reactions .

- Catalyst screening : Use Pd(OAc)₂ with ligands like XPhos for higher coupling efficiency .

- Process intensification : Implement flow chemistry for precise temperature control and reduced reaction times .

- Quality control : Employ HPLC with UV detection (λ = 254 nm) to monitor intermediates and ensure ≥98% purity .

What experimental frameworks are recommended to evaluate the biological activity of this compound, particularly its interaction with kinase pathways?

Q. Advanced

- Kinase inhibition assays : Use ADP-Glo™ kinase assays to measure IC₅₀ values against targets like EGFR or JAK2 .

- Apoptosis studies : Treat cancer cell lines (e.g., HeLa) and quantify caspase-3/7 activation via luminescence .

- Binding affinity analysis : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine dissociation constants (Kd) for receptor-ligand interactions .

How do electronic effects of substituents (e.g., 3-chlorophenyl vs. 4-fluorophenyl) influence the compound’s pharmacological profile?

Q. Advanced

- Electron-withdrawing effects : The 3-chlorophenyl group increases electrophilicity at the acetamide carbonyl, enhancing interactions with nucleophilic residues in target proteins .

- Comparative studies : Replace chlorine with fluorine () or hydroxyl groups () to assess changes in logP (lipophilicity) and IC₅₀ values. Fluorine’s inductive effect may reduce metabolic stability compared to chlorine .

What methodologies are employed to study the pharmacokinetic properties and metabolic stability of this compound?

Q. Advanced

- ADME profiling :

- Metabolite identification : High-resolution mass spectrometry (HRMS) coupled with enzymatic hydrolysis .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced neuroprotective or anticancer activity?

Q. Advanced

- Piperazine modifications : Introduce methyl or ethyl groups to the piperazine ring to alter steric hindrance and improve blood-brain barrier penetration .

- Aryl substitutions : Test 3-chlorophenyl against 2-naphthyl or 4-pyridyl groups to optimize π-π stacking in hydrophobic binding pockets .

- Ester vs. amide : Replace the methyl ester with a tert-butyl ester () or primary amide to modulate hydrolysis rates and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.